N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound characterized by a fused triazatricyclic core, a 3,4-dimethoxyphenyl ethyl substituent, and a propyl side chain.
Properties
Molecular Formula |
C25H27N5O4 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O4/c1-4-12-30-22(26)17(15-18-23(30)28-21-7-5-6-13-29(21)25(18)32)24(31)27-11-10-16-8-9-19(33-2)20(14-16)34-3/h5-9,13-15,26H,4,10-12H2,1-3H3,(H,27,31) |
InChI Key |
XFFIUFSOQQCCON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic systems, particularly those involving spirocyclic frameworks and benzothiazole derivatives. Below is a comparative analysis based on available evidence:
Key Differences and Implications
Core Structure: The triazatricyclo[8.4.0.03,8]tetradeca-pentaene system is distinct from spiro[4.5]decane frameworks (e.g., in compounds) due to its fused tricyclic topology, which may enhance rigidity and influence binding specificity .
Substituent Effects: The 3,4-dimethoxyphenyl ethyl group in the target compound contrasts with the dimethylamino-phenyl or hydroxyl-phenyl groups in derivatives. Methoxy groups are electron-donating and may improve solubility or modulate receptor interactions compared to amino or hydroxyl substituents . The propyl chain at position 7 introduces hydrophobicity, which may affect membrane permeability compared to shorter alkyl or polar groups in analogs.
Synthetic Accessibility :
- Spirocyclic compounds (e.g., ) are synthesized via cycloaddition or condensation reactions involving ketones and amines, whereas the triazatricyclic system likely requires multi-step annulation or transition-metal catalysis, increasing synthetic complexity .
Research Findings and Limitations
- Activity Data: No direct bioactivity data for the target compound are available in the provided evidence.
- Mechanistic Insights: The imino and oxo groups in the target compound may participate in hydrogen bonding or coordination with metal ions, analogous to the catalytic roles of organometallic compounds discussed in .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex triazatricyclo structure with multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C29H28N6O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSGZZHOSWWYHGL-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : It may bind to receptors affecting downstream cellular responses.
- Induction of Apoptosis : Similar compounds have shown the ability to induce programmed cell death in cancer cells.
Antitumor Activity
Research indicates that compounds with structural similarities to N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino have demonstrated antitumor effects in vitro and in vivo:
- Cytotoxicity Studies : Isoquinoline derivatives have shown significant cytotoxicity against various cancer cell lines. This suggests that the unique structure of the compound may enhance its antitumor potential by modulating cell signaling pathways or inducing apoptosis in malignant cells.
Pharmacological Assessments
Recent studies have assessed the pharmacological effects of related compounds:
- Inhibition of pMAPK Pathways : Research has shown that related compounds can significantly inhibit pMAPK pathways in liver and lung tissues after administration. This indicates a potential mechanism for reducing inflammation and inhibiting tumor growth .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar compounds on human leukemia cells. The results indicated that these compounds could reduce cell viability significantly through apoptosis induction.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of structurally related compounds. The results showed a marked reduction in inflammatory markers in animal models following treatment with these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
